molecular formula C14H13NO2 B14286105 Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- CAS No. 121020-35-7

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

Cat. No.: B14286105
CAS No.: 121020-35-7
M. Wt: 227.26 g/mol
InChI Key: YGPQVDXDYXGKIN-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(4-hydroxyphenyl)-1-(2-pyridinyl)-: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethanone, 2-(4-chlorophenyl)-1-(2-pyridinyl)-: Contains a chlorine atom instead of a methoxy group.

    Ethanone, 2-(4-nitrophenyl)-1-(2-pyridinyl)-: Features a nitro group in place of the methoxy group.

Uniqueness

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

121020-35-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C14H13NO2/c1-17-12-7-5-11(6-8-12)10-14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3

InChI Key

YGPQVDXDYXGKIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=N2

Origin of Product

United States

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